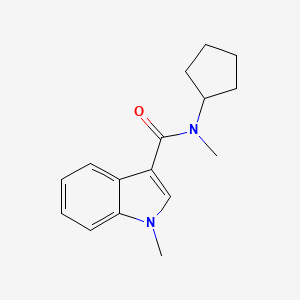
1-(2-Pyrimidinyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyrimidinyl)indoline, also known as PI or Pyrimidinylindoline, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action of 1-(2-Pyrimidinyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, studies have shown that 1-(2-Pyrimidinyl)indoline can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Pyrimidinyl)indoline vary depending on the specific application. In studies investigating its anti-inflammatory properties, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In studies investigating its anti-cancer properties, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 1-(2-Pyrimidinyl)indoline has been found to inhibit viral replication and reduce viral load in infected cells.
実験室実験の利点と制限
One advantage of using 1-(2-Pyrimidinyl)indoline in lab experiments is its versatility. It has been shown to possess a range of biological activities, making it a useful tool for investigating various disease states and cellular processes. Additionally, its synthesis method is relatively straightforward, allowing for easy production of the compound. However, one limitation of using 1-(2-Pyrimidinyl)indoline in lab experiments is its potential toxicity. While it has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cellular damage and death.
将来の方向性
There are many potential future directions for research on 1-(2-Pyrimidinyl)indoline. One area of interest is the development of new synthetic methods for producing the compound, with the goal of improving yields and purity. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Pyrimidinyl)indoline and to identify potential targets for drug development.
合成法
The synthesis of 1-(2-Pyrimidinyl)indoline can be achieved through a variety of methods. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyrimidine with an aryl halide in the presence of a palladium catalyst. Both methods have been shown to be effective in producing 1-(2-Pyrimidinyl)indoline with high yields and purity.
科学的研究の応用
1-(2-Pyrimidinyl)indoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-(2-Pyrimidinyl)indoline has been found to possess anti-viral properties, making it a potential treatment option for viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
1-pyrimidin-2-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-5,7-8H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWTXCBQSWGWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)indoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)